

Reaction conditions for preparing 3-Chloro-N-hydroxy-N-methylbenzamide

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Compound of Interest

Compound Name: *3-Chloro-N-hydroxy-N-methylbenzamide*

CAS No.: 80382-60-1

Cat. No.: B14411260

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Application Note: Selective Synthesis of **3-Chloro-N-hydroxy-N-methylbenzamide**

Part 1: Introduction & Scope

Target Molecule: **3-Chloro-N-hydroxy-N-methylbenzamide** Chemical Formula: $C_8H_8ClNO_2$
Molecular Weight: 185.61 g/mol Key Functionality: N-Methyl Hydroxamic Acid (Zinc-binding group / Bioisostere)

This application note details the optimized protocol for the preparation of **3-Chloro-N-hydroxy-N-methylbenzamide**, a critical scaffold in medicinal chemistry often utilized as a zinc-binding fragment in Matrix Metalloproteinase (MMP) inhibitors, Histone Deacetylase (HDAC) inhibitors, and 5-Lipoxygenase (5-LOX) inhibitors.

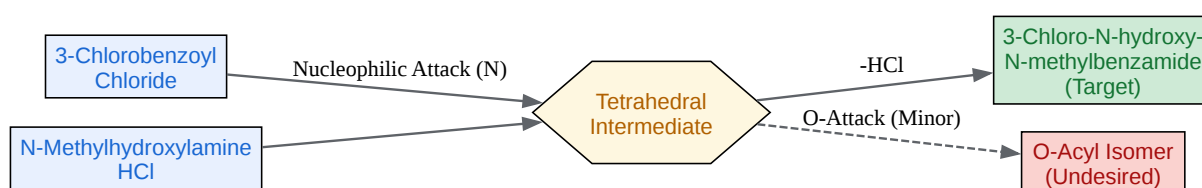
Unlike simple amides, the synthesis of N-substituted hydroxamic acids presents a unique chemoselectivity challenge: distinguishing between N-acylation (desired) and O-acylation (undesired). This protocol utilizes a biphasic Schotten-Baumann system which utilizes the

differential nucleophilicity of the nitrogen atom in N-methylhydroxylamine to ensure high regioselectivity for the N-acylated product.

Part 2: Reaction Mechanism & Critical Parameters

Reaction Scheme

The synthesis involves the reaction of 3-chlorobenzoyl chloride with N-methylhydroxylamine hydrochloride in the presence of a mild inorganic base.



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Figure 1: Reaction pathway highlighting the competition between N- and O-acylation.

Critical Process Parameters (CPP)

Parameter	Specification	Rationale
Temperature	0°C to 5°C	Low temperature suppresses O-acylation (kinetic control) and prevents decomposition of the labile acid chloride.
Stoichiometry	1.0 : 1.2 (Acid Chloride : Amine)	Slight excess of amine ensures complete consumption of the electrophile.
Base Equivalents	> 2.2 eq	Required to neutralize the HCl salt of the amine and the HCl generated during acylation.
Solvent System	DCM / Water (1:1)	Biphasic system buffers the reaction; the product partitions into the organic phase, protecting it from hydrolysis.

Part 3: Detailed Experimental Protocol

Safety Warning: 3-Chlorobenzoyl chloride is a lachrymator and corrosive. N-Methylhydroxylamine is a potential mutagen. All operations must be performed in a fume hood.

Materials

- Reagent A: 3-Chlorobenzoyl chloride (MW: 175.01, d: 1.37 g/mL)
- Reagent B: N-Methylhydroxylamine hydrochloride (MW: 83.52)
- Base: Potassium Carbonate (K_2CO_3) or Sodium Bicarbonate ($NaHCO_3$)
- Solvent: Dichloromethane (DCM), Distilled Water

Step-by-Step Procedure

Step 1: Preparation of the Aqueous Phase

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhydroxylamine hydrochloride (1.00 g, 12.0 mmol, 1.2 eq) in distilled water (20 mL).
- Add Potassium Carbonate (3.31 g, 24.0 mmol, 2.4 eq).
 - Note: Evolution of CO₂ gas will occur. Stir gently until effervescence ceases and the solution is clear.
- Add Dichloromethane (20 mL) to the flask to create a biphasic mixture.

Step 2: Acylation Reaction 4. Cool the biphasic mixture to 0°C using an ice-water bath.

Vigorous stirring is essential to maximize the interfacial surface area. 5. Dilute 3-chlorobenzoyl chloride (1.75 g, 1.28 mL, 10.0 mmol, 1.0 eq) in DCM (5 mL). 6. Add the acid chloride solution dropwise to the reaction flask over 15–20 minutes.

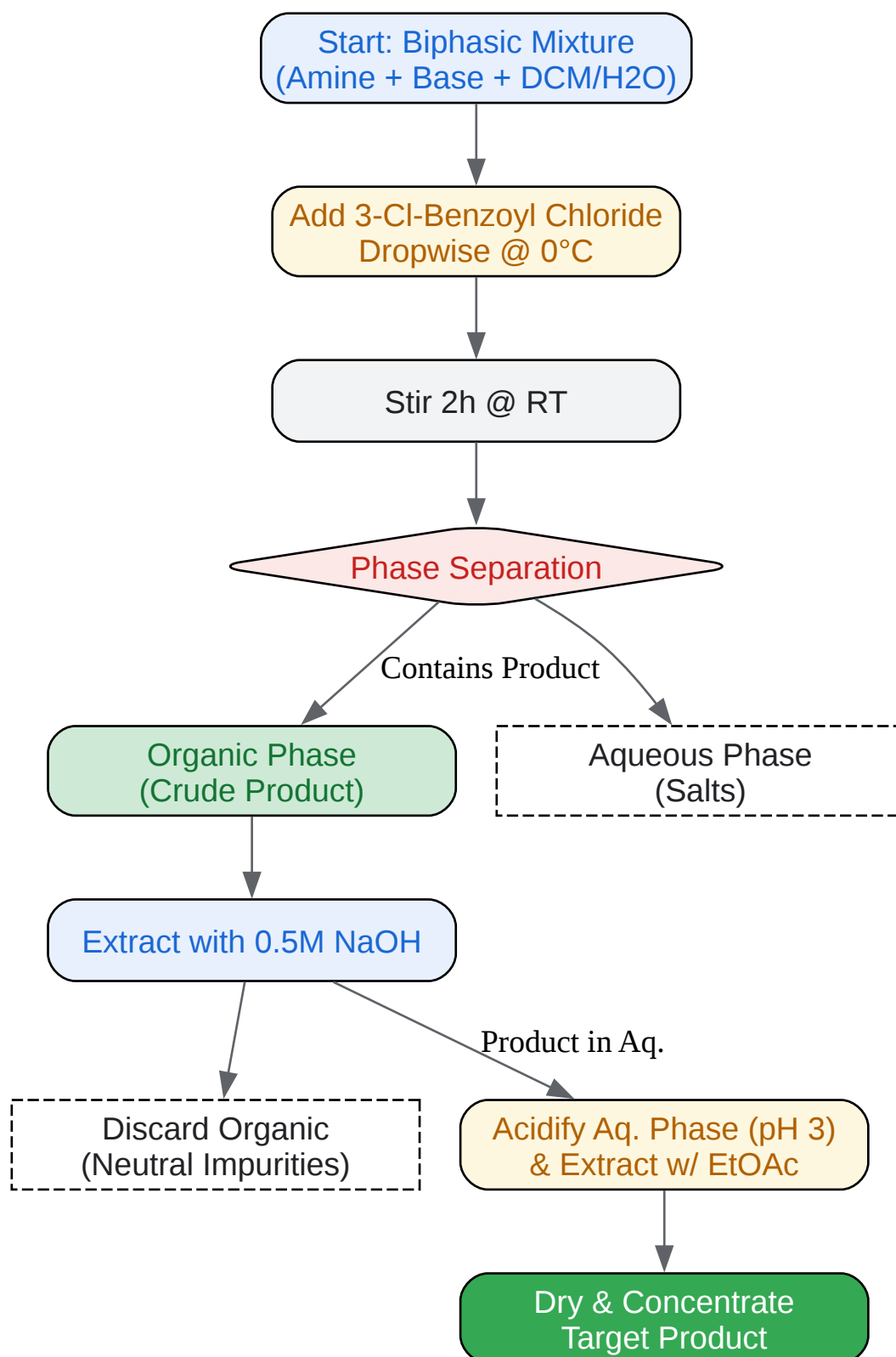
- Critical Control: Maintain internal temperature < 5°C. Rapid addition can lead to local heating and increased O-acylation.
- Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours.

Step 3: Workup and Purification 8. Transfer the mixture to a separatory funnel. Separate the layers. 9. Extract the aqueous layer with DCM (2 x 15 mL) to recover any remaining product. 10. Combine the organic layers.

- Purification Checkpoint: The product is a hydroxamic acid (). To remove neutral impurities (non-acidic), extract the combined organic layer with 0.5 M NaOH (2 x 20 mL). The product will move to the aqueous phase as the hydroxamate salt. Discard the organic layer (contains impurities).
- Acidify the aqueous NaOH extract carefully with 1 M HCl to pH ~3. The product will precipitate or oil out.
- Extract the acidified aqueous phase with Ethyl Acetate (3 x 20 mL).
- Dry the Ethyl Acetate layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Crystallization 14. The resulting residue is typically a viscous oil or solid. Recrystallize from Ethyl Acetate/Hexane if necessary to obtain a white crystalline solid.

Part 4: Process Workflow & Troubleshooting



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Figure 2: Purification workflow utilizing the "Acid-Base Switch" technique to ensure high purity.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Yield	Hydrolysis of Acid Chloride	Ensure DCM is dry; increase stirring rate; keep T < 5°C during addition.
Product is Colored (Red/Purple)	Metal Contamination	Hydroxamic acids chelate Iron (Fe). Wash glassware with EDTA or dilute HCl before use.
O-Acylated Impurity	High pH or Temp	Reduce base concentration or switch to weaker base (NaHCO ₃); ensure strict 0°C control.

Part 5: Characterization

Expected Data for **3-Chloro-N-hydroxy-N-methylbenzamide**:

- ¹H NMR (400 MHz, DMSO-d₆):
 - 10.50 (s, 1H, -OH) – Broad singlet, exchangeable.
 - 7.60 – 7.40 (m, 4H, Ar-H) – Characteristic meta-substitution pattern.
 - 3.30 (s, 3H, N-CH₃) – Diagnostic singlet.
- Mass Spectrometry (ESI):
 - Calculated
 - Found

(Cl isotope pattern 3:1 observed at 186/188).
- IR Spectroscopy:
 - Broad band @ 3200 cm⁻¹ (O-H stretch).

- Strong peak @ 1620–1640 cm^{-1} (C=O Amide stretch).

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